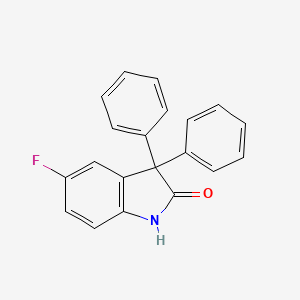![molecular formula C11H22N2O8S2 B14261521 N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] CAS No. 401584-57-4](/img/structure/B14261521.png)
N,N'-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two hydroxyethanesulfonyl groups attached to a propane-1,3-diyl backbone. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] typically involves multiple steps. One common method includes the reaction of propane-1,3-diamine with 2-chloroethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethanesulfonyl groups are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving protease activity.
Mécanisme D'action
The mechanism of action of N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] involves its interaction with specific molecular targets, such as proteases. The compound binds to the active site of the enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparaison Avec Des Composés Similaires
N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] can be compared with other similar compounds, such as:
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: This compound also contains a propane-1,3-diyl backbone but has aminoethyl groups instead of hydroxyethanesulfonyl groups.
2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide: This compound has a similar backbone but different functional groups, leading to distinct chemical properties and applications.
The uniqueness of N,N’-(Propane-1,3-diyl)bis[2-(2-hydroxyethanesulfonyl)acetamide] lies in its specific functional groups, which confer unique reactivity and biological activity.
Propriétés
Numéro CAS |
401584-57-4 |
|---|---|
Formule moléculaire |
C11H22N2O8S2 |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-(2-hydroxyethylsulfonyl)-N-[3-[[2-(2-hydroxyethylsulfonyl)acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C11H22N2O8S2/c14-4-6-22(18,19)8-10(16)12-2-1-3-13-11(17)9-23(20,21)7-5-15/h14-15H,1-9H2,(H,12,16)(H,13,17) |
Clé InChI |
MCVCPUJOLDMXHI-UHFFFAOYSA-N |
SMILES canonique |
C(CNC(=O)CS(=O)(=O)CCO)CNC(=O)CS(=O)(=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


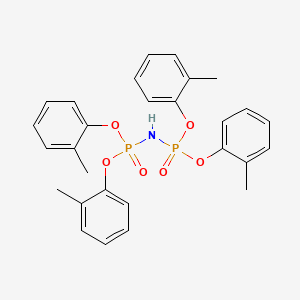
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
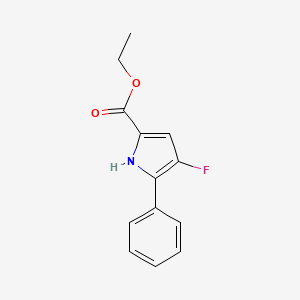
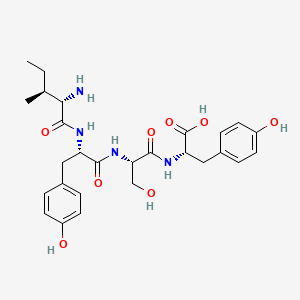
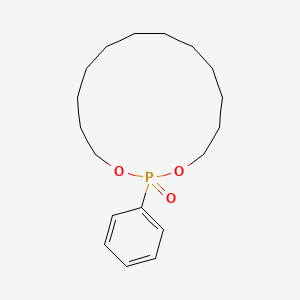




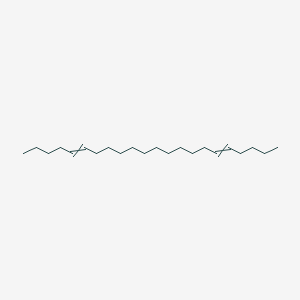
![4-[2-(3-Fluoro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14261505.png)


